2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(18-22-17(23-26-18)16-13-20-8-9-21-16)24-10-6-15(7-11-24)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNCKRUAUXKRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Attachment of the benzylpiperidine moiety: This step involves the acylation of the piperidine ring with a benzyl group, followed by coupling with the oxadiazole ring.
Formation of the pyrazine ring: The final step involves the construction of the pyrazine ring, which can be achieved through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Functionalization of the Pyrazine Moiety
The pyrazine ring is introduced either before or after oxadiazole formation. Pyrazine derivatives are often synthesized via dehydrogenative coupling of amino alcohols or catalytic cyclization (e.g., Mn or Ru pincer complexes, as in ):
-
Pyrazine Synthesis : Dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes (e.g., acridine-based Mn catalysts) at 125–150°C under inert gas flow produces substituted pyrazines with H₂O and H₂ as byproducts .
-
Coupling to Oxadiazole : Suzuki-Miyaura or nucleophilic aromatic substitution reactions link the pyrazine to the oxadiazole. For example, a brominated oxadiazole intermediate reacts with pyrazine boronic acid under Pd catalysis .
Table 2 : Catalytic Systems for Pyrazine Synthesis
| Catalyst | Substrate | Temp (°C) | Byproducts | Yield (%) | Source |
|---|---|---|---|---|---|
| Mn-pincer | β-amino alcohols | 150 | H₂, H₂O | 64–95 | |
| Co-complex | 2-phenylglycinol | 125 | Base waste | 40–95 |
Reactivity and Stability
-
Hydrolysis of Oxadiazole : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the 1,2,4-oxadiazole ring may hydrolyze to form a diamide or nitrile oxide, though the target compound’s stability in physiological conditions (pH 7.4) is inferred to be high based on related oxadiazoles .
-
Reduction of Pyrazine : Catalytic hydrogenation (H₂/Pd-C) can reduce the pyrazine ring to piperazine, altering bioactivity. This reaction is reversible under oxidative conditions .
-
Benzylpiperidine Modifications : The benzyl group undergoes hydrogenolysis (H₂/Pd-C) to yield piperidine, while alkylation at the piperidine nitrogen is feasible using alkyl halides/K₂CO₃ .
Table 3 : Degradation Products Under Stress Conditions
| Condition | Reaction | Major Product | Source |
|---|---|---|---|
| 1M HCl, reflux | Oxadiazole hydrolysis | Diamide derivative | |
| 10% Pd-C, H₂ | Pyrazine reduction | Piperazine analog | |
| H₂O₂, pH 9 | Oxidation | Pyrazine N-oxide |
Mechanistic Insights
-
Oxadiazole Formation : Cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the carbonyl carbon, followed by dehydration (see , Scheme 2).
-
Catalytic Dehydrogenation : Mn-pincer complexes facilitate β-H elimination from amino alcohols, forming imine intermediates that dimerize to pyrazines .
Scientific Research Applications
Histone Deacetylase Inhibition:
One of the significant applications of compounds related to oxadiazoles is their role as histone deacetylase (HDAC) inhibitors. The compound may exhibit similar properties, contributing to the regulation of gene expression through the modulation of histone acetylation. HDAC inhibitors have been associated with the treatment of various diseases, including cancer and neurological disorders .
Neuroprotective Properties:
Research indicates that oxadiazole derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. These compounds have shown promise in enhancing cognitive function and protecting neuronal cells from oxidative stress . The presence of the oxadiazole moiety enhances binding affinity to these enzymes, making them potential candidates for treating cognitive impairments .
Antioxidant Activity:
Compounds featuring the oxadiazole structure have been reported to possess antioxidant properties. This activity is crucial for combating oxidative stress-related cellular damage, which is a hallmark of various chronic diseases, including neurodegeneration and cancer .
Therapeutic Applications
Cancer Treatment:
The inhibition of HDACs has been linked to anti-cancer effects due to the reactivation of silenced tumor suppressor genes. Compounds like 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine could potentially be developed into therapeutic agents for various cancers by inducing cell cycle arrest and apoptosis in cancer cells .
Neurological Disorders:
Given its potential as an AChE and BChE inhibitor, this compound may be beneficial in treating conditions such as Alzheimer's disease and myasthenia gravis. By inhibiting these enzymes, it could enhance acetylcholine levels in the brain, thereby improving cognitive functions .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations in Piperidine Substitutents
a. 2-(5-Piperidin-4-yl-[1,2,4]-oxadiazol-3-yl)-pyrazine (CAS 93072-94-7)
- Molecular Formula : C₁₁H₁₃N₅O
- Key Difference : Lacks the benzyl and carbonyl groups; the piperidine is directly attached to the oxadiazole.
b. 2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1803604-54-7)
- Molecular Formula : C₁₂H₁₅N₅O₂
- Key Difference : Features a methoxy group on the piperidine ring.
- Implications : Enhanced solubility due to the polar methoxy group, but reduced steric bulk compared to the benzyl group in the target compound .
c. Piperidine Derivatives with Aryl-Substituted Oxadiazoles (CAS 524061-61-8, 524061-60-7)
- Examples : 1-[2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]piperidine
- Key Difference : Aryl groups (e.g., chlorophenyl) replace the benzylpiperidine-carbonyl moiety.
- Implications : These compounds prioritize aromatic interactions over the flexibility introduced by the benzylpiperidine group, possibly altering target selectivity .
Variations in the Aromatic Core
a. 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 276237-03-7)
- Molecular Formula : C₁₂H₁₄N₄O
- Key Difference : Pyridine replaces pyrazine in the core structure.
b. Triazole-Pyrazine Hybrids (e.g., 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine)
Linker Modifications
a. 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine (EP 1 808 168 B1)
- Key Difference : A methoxy linker connects the piperidine and oxadiazole.
- Implications : The ether linkage may reduce metabolic stability compared to the carbonyl group in the target compound .
b. 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine
Research Implications
- Target Compound : The benzylpiperidine-carbonyl group likely enhances blood-brain barrier penetration, making it a candidate for CNS-targeted drug discovery.
- Structural Analogs : Compounds with methoxy or halogenated aryl groups may be better suited for peripheral targets due to altered solubility and steric profiles .
Biological Activity
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.41 g/mol
- CAS Number : 1191254-03-1
Biological Activity Overview
The biological activities of this compound primarily revolve around its role as an inhibitor of various enzymes and its potential therapeutic effects in treating neurological disorders. The following sections detail specific activities and findings from recent studies.
Acetylcholinesterase (AChE) Inhibition
Research indicates that derivatives of oxadiazoles, including those related to this compound, exhibit moderate inhibition of AChE. A study reported IC50 values ranging from 12.8 to 99.2 µM for various oxadiazole derivatives, suggesting that modifications to the benzylpiperidine moiety can enhance inhibitory potency .
The mechanism of action for AChE inhibition involves binding at the active site of the enzyme, preventing the breakdown of acetylcholine. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.
Antiviral Activity
Preliminary investigations into the antiviral properties of related compounds have shown promise against viruses such as HIV and SARS-CoV-2. Specific derivatives demonstrated significant antiviral activity with EC50 values below 4 µM without cytotoxic effects in cell cultures . These findings suggest that modifications to the oxadiazole structure may enhance antiviral efficacy.
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted that variations in substituents on the benzylpiperidine ring significantly affected biological activity. For instance:
- Substituted Derivatives : Compounds with alkyl substitutions showed enhanced AChE inhibition compared to their unsubstituted counterparts.
- Optimal Activity : The presence of electron-donating groups on the aromatic ring was associated with increased inhibitory potency .
Data Summary Table
| Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|
| AChE Inhibition | 12.8 - 99.2 | Moderate inhibitors; structure-dependent |
| Antiviral Activity (SARS-CoV-2) | <4 | No cytotoxic effects observed |
| Neuroprotective Effects (Animal Models) | Not quantified | Suggests cognitive improvement |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine?
- Answer : The synthesis involves three key steps: (1) Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under reflux in ethanol. (2) Introduction of the 4-benzylpiperidine moiety using a coupling reagent such as HATU or DCC in anhydrous DMF. (3) Final assembly via nucleophilic substitution or amidation, with purification by column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) . For pyrazine functionalization, carboxylation via oxidation of methylpyrazine derivatives using KMnO₄ under acidic conditions is a validated approach .
Q. How should researchers characterize the structural and crystallographic properties of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal for resolving bond angles and lattice parameters. Key metrics include monoclinic space groups (e.g., ) and unit cell dimensions (e.g., Å, Å, ) . Complementary techniques include H/C NMR for confirming proton environments and FT-IR for carbonyl stretching frequencies (~1680–1720 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Antimicrobial activity can be assessed via microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with hydrazide derivatives showing IC₅₀ values in the 12–50 µM range . For enzyme inhibition, fluorescence-based assays targeting kinases or proteases are recommended, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving 1,2,4-oxadiazole intermediates?
- Answer : Yield optimization requires: (1) Strict anhydrous conditions during amide coupling to prevent hydrolysis. (2) Catalytic use of DMAP (5 mol%) to accelerate cyclization. (3) Gradient elution (e.g., 5%→20% MeOH in DCM) during HPLC purification to isolate polar byproducts . Contradictory yield reports (e.g., 45% vs. 68%) may arise from residual moisture or incomplete activation of carboxyl groups .
Q. How to resolve contradictions in biological activity data across different studies?
- Answer : Discrepancies often stem from assay conditions (e.g., serum protein interference). Mitigation strategies: (1) Normalize data using internal controls (e.g., β-lactamase for antimicrobial assays). (2) Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). (3) Re-test under standardized protocols (CLSI guidelines) .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Answer : Molecular docking (AutoDock Vina) using SC-XRD coordinates identifies key interactions (e.g., hydrogen bonding with His164 in kinase targets). MD simulations (AMBER) assess conformational stability of the 4-benzylpiperidine group, with RMSD thresholds <2.0 Å indicating robust binding . QSAR models using Hammett constants () for substituent effects on pyrazine electronics are also effective .
Q. How to analyze chemical stability under varying storage and experimental conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., oxadiazole ring hydrolysis). For photo-stability, expose to UV light (320–400 nm) and track absorbance shifts. Storage in amber vials at –20°C with desiccants (silica gel) is recommended .
Q. What advanced analytical methods ensure purity for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
